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Compound of Interest

Compound Name: 3-Fluoro-4-methoxyaniline

Cat. No.: B107172

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for 3-Fluoro-4-
methoxyaniline (CAS No. 366-99-4), a key intermediate in pharmaceutical and chemical
synthesis. The document is intended for researchers, scientists, and professionals in drug
development, offering a comprehensive overview of its Nuclear Magnetic Resonance (NMR)
and Infrared (IR) spectral properties.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the *H NMR, 13C NMR,
and FT-IR spectra of 3-Fluoro-4-methoxyaniline.

Table 1: *H NMR Spectroscopic Data for 3-Fluoro-4-
methoxyaniline

Chemical Shift (0) Lo Coupling Constant .
Multiplicity Assignment

pPpm (9) Hz

~6.75 m - Aromatic H

~6.55 m - Aromatic H

~3.80 S - -OCHs

~3.60 brs - -NH:z
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Note: Specific chemical shifts and coupling constants for the aromatic protons can be complex
due to second-order effects and may require advanced analytical techniques for precise

assignment.

Table 2: *C NMR Spectroscopic Data for 3-Fluoro-4-
methoxyaniline

Chemical Shift (8) ppm Assignment
~152 (d, J = 240 Hz) C-F

~145 C-O

~140 C-N

~118 Aromatic C-H
~115 Aromatic C-H
~105 (d, J = 20 Hz) Aromatic C-H
~56 -OCHs

Note: The chemical shifts are approximate and the carbon attached to fluorine appears as a
doublet due to C-F coupling.

Table 3: FT-IR Spectroscopic Data for 3-Fluoro-4-
methoxyaniline
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Functional Group

Wavenumber (cm~12) Intensity .
Assignment
3400 - 3200 Strong, Broad N-H Stretch (Amine)
3050 - 3000 Medium Aromatic C-H Stretch
2950 - 2850 Medium Aliphatic C-H Stretch (-OCHs3)
N-H Bend (Amine) / C=C
1620 - 1580 Strong )
Stretch (Aromatic)
1520 - 1480 Strong C=C Stretch (Aromatic)
Asymmetric C-O-C Stretch
1250 - 1200 Strong
(Aryl Ether)
Symmetric C-O-C Stretch (Aryl
1050 - 1000 Strong
Ether)
1150 - 1100 Strong C-F Stretch

Experimental Protocols

The data presented in this guide were compiled from various sources. The following sections
describe generalized experimental protocols for acquiring high-quality NMR and FT-IR spectra
for compounds such as 3-Fluoro-4-methoxyaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 3-Fluoro-4-methoxyaniline is prepared by dissolving 5-10 mg of the compound
in approximately 0.5-0.7 mL of deuterated chloroform (CDCIs). Tetramethylsilane (TMS) is
typically used as an internal standard for referencing the chemical shifts (O ppm). Both *H and
13C NMR spectra are recorded on an NMR spectrometer, for instance, at a frequency of 400
MHz for protons. For *H NMR, a sufficient number of scans are acquired to ensure a good
signal-to-noise ratio. For 13C NMR, a proton-decoupled sequence is commonly used, and a
greater number of scans are typically required. The acquired Free Induction Decay (FID) is
then processed using a Fourier transform, followed by phase and baseline corrections to obtain
the final spectrum.
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Fourier-Transform Infrared (FT-IR) Spectroscopy

The infrared spectrum of 3-Fluoro-4-methoxyaniline can be obtained using an FT-IR
spectrometer.[1] For a solid sample, two common techniques are the KBr pellet method and
Attenuated Total Reflectance (ATR).

o KBr Pellet Technique: A small amount of the finely ground solid sample is intimately mixed
with dry potassium bromide (KBr) powder. This mixture is then pressed under high pressure
to form a transparent pellet, through which the IR beam is passed.

e ATR Technique: A small amount of the solid sample is placed directly onto the ATR crystal
(e.g., diamond or germanium). Pressure is applied to ensure good contact between the
sample and the crystal. The IR beam is then passed through the crystal in such a way that it
reflects off the internal surface in contact with the sample, and the evanescent wave that
penetrates a short distance into the sample is absorbed at specific frequencies.

A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and
subtracted from the sample spectrum to minimize interferences from atmospheric COz and
water vapor. The spectrum is typically recorded over a range of 4000 to 400 cm~1.

Visualization of Spectroscopic Logic

The following diagram illustrates the logical workflow for the spectroscopic analysis of an
organic compound like 3-Fluoro-4-methoxyaniline, from sample preparation to spectral
interpretation.

Sample Preparation Data Acquisition Data Processing Spectral Interpretation

Prepare KBr Pellet or ATR I >| FT-IR Spectroscopyl >| Background Subtraction [ |Absorption Frequencies (cm-1) |

Structural Elucidation

|

Fourier Transform | >| Chemical Shifts (3)
Phase & Baseline Correction | | Coupling Constants (J)

Dissolve in CDCI3 I |1H & 13C NMR Spectroscopy |»—!>
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General workflow for spectroscopic analysis.

The following diagram illustrates the relationship between the key functional groups of 3-
Fluoro-4-methoxyaniline and their characteristic spectroscopic signals.

3-Fluoro-4-methoxyaniline

Aromatic Ring
-NHz (Amine)
-OCHs (Methoxy)
CF
T

l H NMR: ~6.5-6.8 ppm ‘ l 1H NMR: ~3.6 ppm ‘ l 1H NMR: ~3.8 ppm ‘ l IR: ~3050, 1500-1600 cm~* ‘ l IR: ~3200-3400, 1580-1620 cm~* ‘ l IR: ~2850-2950, 1200-1250 cm~* ‘ l IR: ~1100-1150 cm~* ‘
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Functional group and signal correlations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b107172#spectroscopic-data-nmr-ir-for-3-fluoro-4-
methoxyaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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